5-Acetyl-2,3-dihydrobenzo[b]furan
Overview
Description
5-Acetyl-2,3-dihydrobenzo[b]furan: is an organic compound with the molecular formula C10H10O2 It is a derivative of benzofuran, characterized by the presence of an acetyl group at the 5-position and a dihydrobenzo[b]furan core
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: One common method for synthesizing 5-Acetyl-2,3-dihydrobenzo[b]furan involves the reaction of 2,3-dihydrobenzofuran with acetyl chloride in the presence of a catalyst such as aluminum chloride.
Industrial Production: Industrial production methods for this compound often involve large-scale chemical synthesis using similar reagents and conditions as those used in laboratory settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Acetyl-2,3-dihydrobenzo[b]furan can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride
Substitution: Halogens, nitric acid
Major Products Formed:
Oxidation: Oxidized derivatives of this compound
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry: 5-Acetyl-2,3-dihydrobenzo[b]furan is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action .
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It is evaluated for its efficacy in treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its role as an intermediate in chemical manufacturing processes is well-recognized .
Mechanism of Action
The mechanism of action of 5-Acetyl-2,3-dihydrobenzo[b]furan involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial activity by disrupting bacterial cell membranes .
Comparison with Similar Compounds
5-Acetylcoumaran: Similar in structure but differs in the position of the acetyl group.
5-Acetyl-2,3-dihydrobenzofuran: A closely related compound with slight structural variations.
5-Acetyl-2,3-dihydro-1-benzofuran: Another similar compound with differences in the benzofuran core.
Uniqueness: 5-Acetyl-2,3-dihydrobenzo[b]furan is unique due to its specific acetylation at the 5-position and the presence of a dihydrobenzo[b]furan core. These structural features confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVUJVASBDVNGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238304 | |
Record name | 1-(2,3-Dihydro-5-benzofuranyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90843-31-5 | |
Record name | 1-(2,3-Dihydro-5-benzofuranyl)ethanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090843315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2,3-Dihydro-5-benzofuranyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 90843-31-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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